molecular formula C5H7N3 B2439840 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole CAS No. 1956327-30-2

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole

Cat. No. B2439840
CAS RN: 1956327-30-2
M. Wt: 109.132
InChI Key: ZIDGVAHRHJQVST-UHFFFAOYSA-N
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Description

“6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole” is a chemical compound with the molecular formula C5H7N3 . It is a solid substance at room temperature . The compound has been used in various chemical reactions and has potential applications in the field of medicine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a four-step process including etherification, hydrazonation, cyclization, and reduction has been used to synthesize 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole .


Molecular Structure Analysis

The molecular structure of “6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole” has been analyzed using various techniques. For example, the crystal structure of a similar compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, was determined using X-ray crystallography .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used as a catalyst for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 145.59 .

Scientific Research Applications

Necroptosis Inhibitors

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives have been reported as potent necroptosis inhibitors . Necroptosis is a form of programmed cell death that is associated with inflammatory diseases, neurodegenerative diseases, and cancers . The representative compound 26 displayed potent anti-necroptotic activity in both human and mouse cellular assays and exhibited potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) .

Anti-Inflammatory Applications

The development of necroptosis inhibitors, such as 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, has emerged as a promising strategy to effectively mitigate necroptosis-related inflammatory diseases .

Neurodegenerative Diseases

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives can be used in the treatment of neurodegenerative diseases. By inhibiting necroptosis, these compounds can potentially prevent the death of neurons, which is a characteristic feature of neurodegenerative diseases .

Cancer Treatment

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives have potential applications in cancer treatment. They can inhibit necroptosis, a form of cell death that is often dysregulated in cancer .

Drug Development

The 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives represent a promising lead compound for future necroptosis inhibitor development .

Catalyst for Chemical Reactions

Although not directly related to the exact compound , a similar compound, 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo 2,1-c -1,2,4-triazolium, is used as a catalyst for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions .

Mechanism of Action

Target of Action

The primary target of the compound 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the regulation of necroptosis, a form of programmed cell death .

Mode of Action

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole interacts with RIPK1 by binding to its allosteric pocket. This interaction inhibits the activity of RIPK1, thereby preventing the initiation of necroptosis .

Biochemical Pathways

The inhibition of RIPK1 by 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole affects the necroptosis pathway. Necroptosis is a form of cell death that is typically associated with inflammatory diseases, neurodegenerative diseases, and cancers. By inhibiting RIPK1, 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole can potentially mitigate these conditions .

Pharmacokinetics

The pharmacokinetic properties of 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. In vivo studies have been performed to determine the oral exposure of this compound . .

Result of Action

The result of the action of 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is the potent inhibition of necroptosis in both human and mouse cellular assays . This inhibition is achieved through the compound’s interaction with RIPK1, leading to potential therapeutic effects in necroptosis-related conditions.

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-5-6-4-7-8(5)3-1/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDGVAHRHJQVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole

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